ethyl (4Z)-2-methyl-5-oxo-4-({[(pyridin-2-yl)methyl]amino}methylidene)-4H,5H-naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the pyridine ring, and the attachment of the carboxylate group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The compound’s reactivity could be studied by observing its behavior in various chemical reactions. This could involve testing its reactivity with different reagents, or studying its behavior under different conditions such as changes in temperature or pressure .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .Scientific Research Applications
Renewable PET Production
Silica molecular sieves with Lewis acid centers, such as Zr-β and Sn-β, are utilized in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors, a key component for renewable PET (Polyethylene terephthalate) production. These reactions help in identifying the main side products in the synthesis process, providing a sustainable pathway for PET manufacturing from biomass-derived materials J. Pacheco et al., 2015.
Furan Ring Organic Ligands
The synthesis and characterization of furan ring-containing organic ligands, specifically Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its reaction with 4-amino salicylic acid to form 4-(5-((diphenylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid (PFSA), have been explored. These ligands have been studied for their chelating properties and antimicrobial activity against human pathogenic bacteria, showcasing their potential in medicinal chemistry and materials science H. Patel, 2020.
Synthesis of Novel Heterocyclic Compounds
Research on ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate led to the synthesis of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones, displaying significant antimicrobial activity. This work highlights the potential of such compounds in drug discovery and development for treating bacterial infections K. Ravindra et al., 2008.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-(pyridin-2-ylmethyliminomethyl)benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-23(27)19-14(2)29-22-17-10-5-4-9-16(17)21(26)18(20(19)22)13-24-12-15-8-6-7-11-25-15/h4-11,13,26H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLYIVZSINHMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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